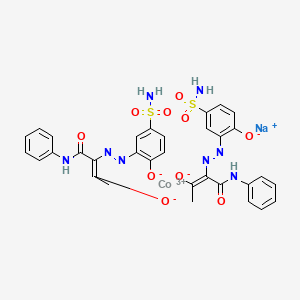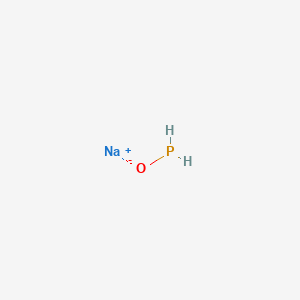
Sodium oxide phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium oxide phosphide is a compound that combines sodium, oxygen, and phosphorus It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxide phosphide can be synthesized through various methods. One common approach involves the reaction of sodium with phosphorus in the presence of oxygen. This reaction typically requires high temperatures to facilitate the formation of the compound. Another method involves the reduction of sodium phosphate with a suitable reducing agent, such as hydrogen or carbon, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using high-temperature furnaces. The process may include the direct combination of sodium, phosphorus, and oxygen in a controlled environment to ensure the purity and consistency of the final product. Advanced techniques, such as chemical vapor deposition, may also be employed to produce high-purity this compound for specific applications .
Chemical Reactions Analysis
Types of Reactions: Sodium oxide phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine. This reaction typically occurs at elevated temperatures and results in the formation of sodium phosphate and other by-products.
Reduction: The compound can be reduced using reducing agents like hydrogen or carbon monoxide. This reaction is often carried out at high temperatures and leads to the formation of elemental phosphorus and sodium oxide.
Major Products Formed: The major products formed from these reactions include sodium phosphate, elemental phosphorus, and various phosphide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium oxide phosphide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials and drug delivery systems.
Medicine: this compound is being investigated for its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: The compound is used in the production of advanced materials, including ceramics and semiconductors. .
Mechanism of Action
The mechanism of action of sodium oxide phosphide involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a source of phosphorus and sodium ions, which can participate in various redox and substitution reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components and influence biochemical pathways .
Comparison with Similar Compounds
Sodium oxide phosphide can be compared with other similar compounds, such as:
Sodium Phosphide (Na3P): Unlike this compound, sodium phosphide is primarily used in the synthesis of other phosphides and as a reducing agent in chemical reactions.
Sodium Phosphate (Na3PO4): Sodium phosphate is widely used in various industrial and biological applications, including as a food additive and in water treatment.
Phosphorus Pentoxide (P4O10): This compound is used as a dehydrating agent and in the synthesis of phosphoric acid. .
Properties
CAS No. |
41480-82-4 |
|---|---|
Molecular Formula |
H2NaOP |
Molecular Weight |
71.979 g/mol |
IUPAC Name |
sodium;phosphinite |
InChI |
InChI=1S/Na.H2OP/c;1-2/h;2H2/q+1;-1 |
InChI Key |
XFFXPOITUGFCPI-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


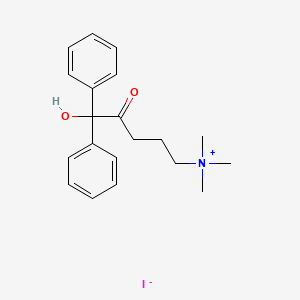
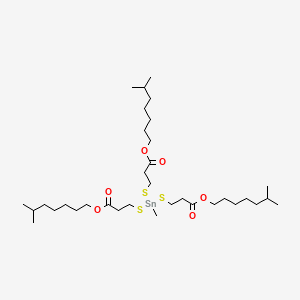
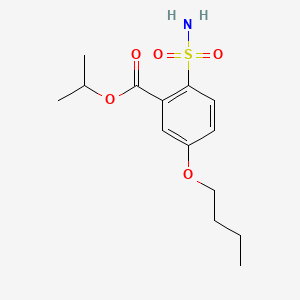
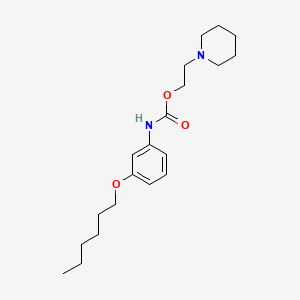
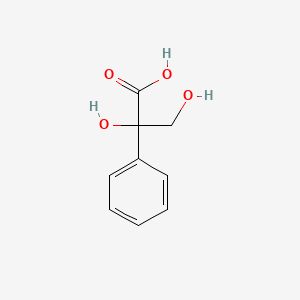
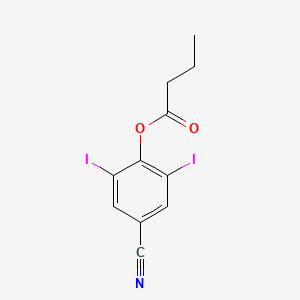
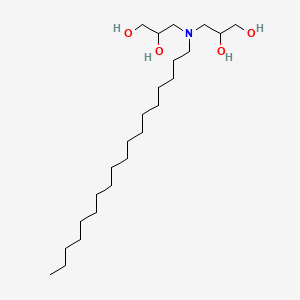
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)

![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)
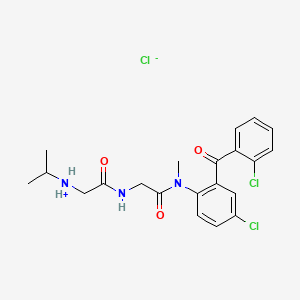
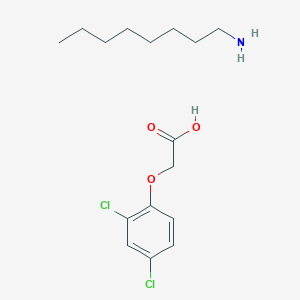
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
